molecular formula C9H5IO3 B14353890 2H-1-Benzopyran-2-one, 6-hydroxy-5-iodo- CAS No. 90483-91-3

2H-1-Benzopyran-2-one, 6-hydroxy-5-iodo-

Katalognummer: B14353890
CAS-Nummer: 90483-91-3
Molekulargewicht: 288.04 g/mol
InChI-Schlüssel: QEEDRWGYELREJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-1-Benzopyran-2-one, 6-hydroxy-5-iodo- is a chemical compound belonging to the benzopyran family It is characterized by the presence of a benzopyran ring structure with hydroxy and iodo substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6-hydroxy-5-iodo- typically involves the iodination of 6-hydroxy-2H-1-benzopyran-2-one. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of 2H-1-Benzopyran-2-one, 6-hydroxy-5-iodo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2H-1-Benzopyran-2-one, 6-hydroxy-5-iodo- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The iodo group can be reduced to form the corresponding hydroxy compound.

    Substitution: The iodo group can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alkyl halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted benzopyran derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2H-1-Benzopyran-2-one, 6-hydroxy-5-iodo- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2H-1-Benzopyran-2-one, 6-hydroxy-5-iodo- involves its interaction with specific molecular targets and pathways. The hydroxy and iodo groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interaction with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Hydroxycoumarin: Similar structure but lacks the iodo substituent.

    4-Hydroxy-6-iodo-2H-1-benzopyran-2-one: Similar structure with different substitution pattern.

    5,7-Dimethoxy-2H-1-benzopyran-2-one: Contains methoxy groups instead of hydroxy and iodo groups.

Uniqueness

2H-1-Benzopyran-2-one, 6-hydroxy-5-iodo- is unique due to the presence of both hydroxy and iodo substituents, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

90483-91-3

Molekularformel

C9H5IO3

Molekulargewicht

288.04 g/mol

IUPAC-Name

6-hydroxy-5-iodochromen-2-one

InChI

InChI=1S/C9H5IO3/c10-9-5-1-4-8(12)13-7(5)3-2-6(9)11/h1-4,11H

InChI-Schlüssel

QEEDRWGYELREJM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)OC2=C1C(=C(C=C2)O)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.